4-Methyltetrahydro-2H-pyran-4-amine hydrochloride
Overview
Description
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a white crystalline powder that is soluble in water and ethanol. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves the reduction of 4-methyltetrahydro-2H-pyran-4-one with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its amine group. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-Methyltetrahydro-2H-pyran-4-amine hydrochloride
- 4-Aminotetrahydropyran
- Cyclopropylacetic acid
Uniqueness
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research .
Properties
IUPAC Name |
4-methyloxan-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(7)2-4-8-5-3-6;/h2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTIPAKRVUCURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593769 | |
Record name | 4-Methyloxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851389-38-3 | |
Record name | 4-Methyloxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloxan-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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